N'-(2-oxoindolin-3-ylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is derived from isatin and isonicotinohydrazide, and it has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide typically involves the condensation reaction between isatin and isonicotinohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of caspases, which are involved in apoptosis (programmed cell death). This inhibition can induce apoptosis in cancer cells, making the compound a potential anticancer agent .
Comparison with Similar Compounds
N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide can be compared with other similar compounds, such as:
Isatin derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Hydrazones: This class of compounds also includes hydrazone derivatives with diverse biological properties.
Schiff bases: These compounds are structurally related and have similar applications in various fields.
The uniqueness of N’-(2-oxoindolin-3-ylidene)isonicotinohydrazide lies in its specific combination of isatin and isonicotinohydrazide, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N4O2 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-(2-oxoindol-3-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H10N4O2/c15-18(14(20)9-5-7-16-8-6-9)12-10-3-1-2-4-11(10)17-13(12)19/h1-8H,15H2 |
InChI Key |
DDBRMYCTVHXJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)N(C(=O)C3=CC=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.